

CPL304110 off-target effects on VEGFR2 and other kinases

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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Technical Support Center: CPL304110 Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of **CPL304110**, with a specific focus on VEGFR2 and other kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CPL304110**?

A1: **CPL304110** is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1][2][3] Its primary mechanism of action is the inhibition of FGFR-mediated signal transduction pathways.[4]

Q2: Does **CPL304110** have off-target effects on VEGFR2?

A2: Yes, in preclinical studies, **CPL304110** has demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[1][5]

Q3: How potent is **CPL304110**'s inhibition of VEGFR2 compared to its primary FGFR targets?

A3: **CPL304110** is significantly more selective for FGFRs than for VEGFR2. The IC₅₀ value for VEGFR2 is 37 nM, which is 25.7-fold higher than its IC₅₀ for FGFR2 (1.44 nM).[1]

Q4: What other kinases are known to be inhibited by **CPL304110**?

A4: A broad kinase screening has identified other potential off-targets of **CPL304110**. At a concentration of 1 μ M, it strongly inhibits ($\geq 90\%$) several kinases, including TRKA, CSF1R, FLT3, KIT, RET, RIPK1, and TYK2.^{[1][5]} The IC₅₀ for TRKA was determined to be 11 nM.^{[1][5]}

Kinase Inhibition Data

The following tables summarize the in vitro inhibitory profile of **CPL304110** against its primary targets and key off-targets.

Table 1: IC₅₀ Values of **CPL304110** for Primary and Key Off-Target Kinases

Kinase Target	IC ₅₀ (nM)
FGFR2	1.44
FGFR1	4.08
TRKA	11
FGFR3	10.55
VEGFR2 (KDR)	37

Data sourced from preclinical characterization studies.^[1]

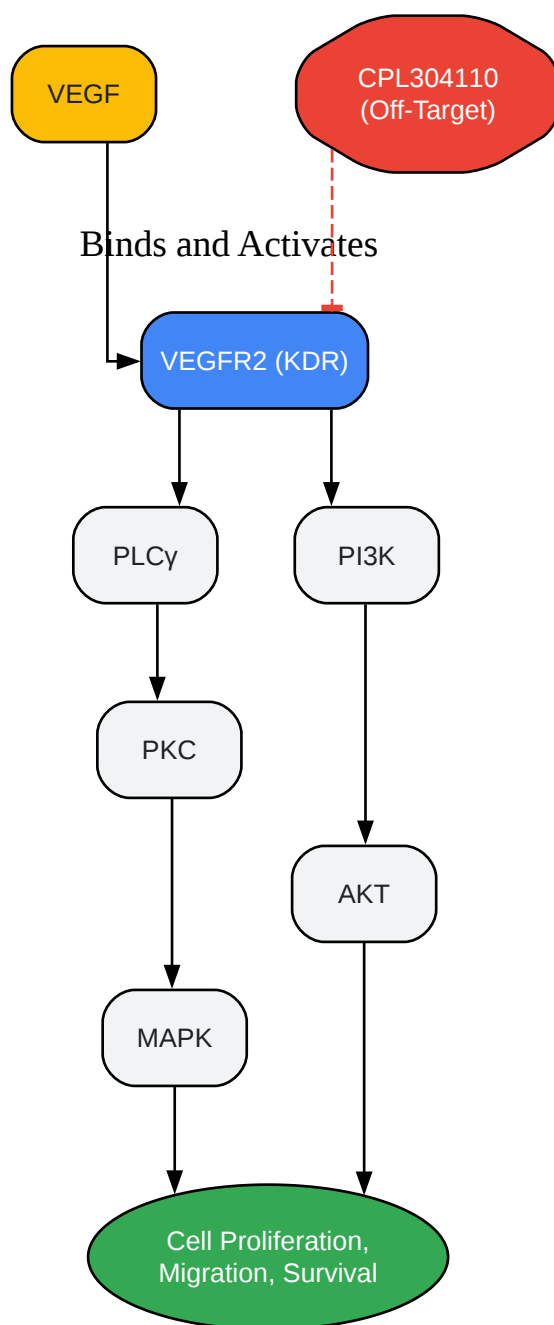
Table 2: **CPL304110** Kinase Selectivity Profile ($\geq 90\%$ Inhibition at 1 μ M)

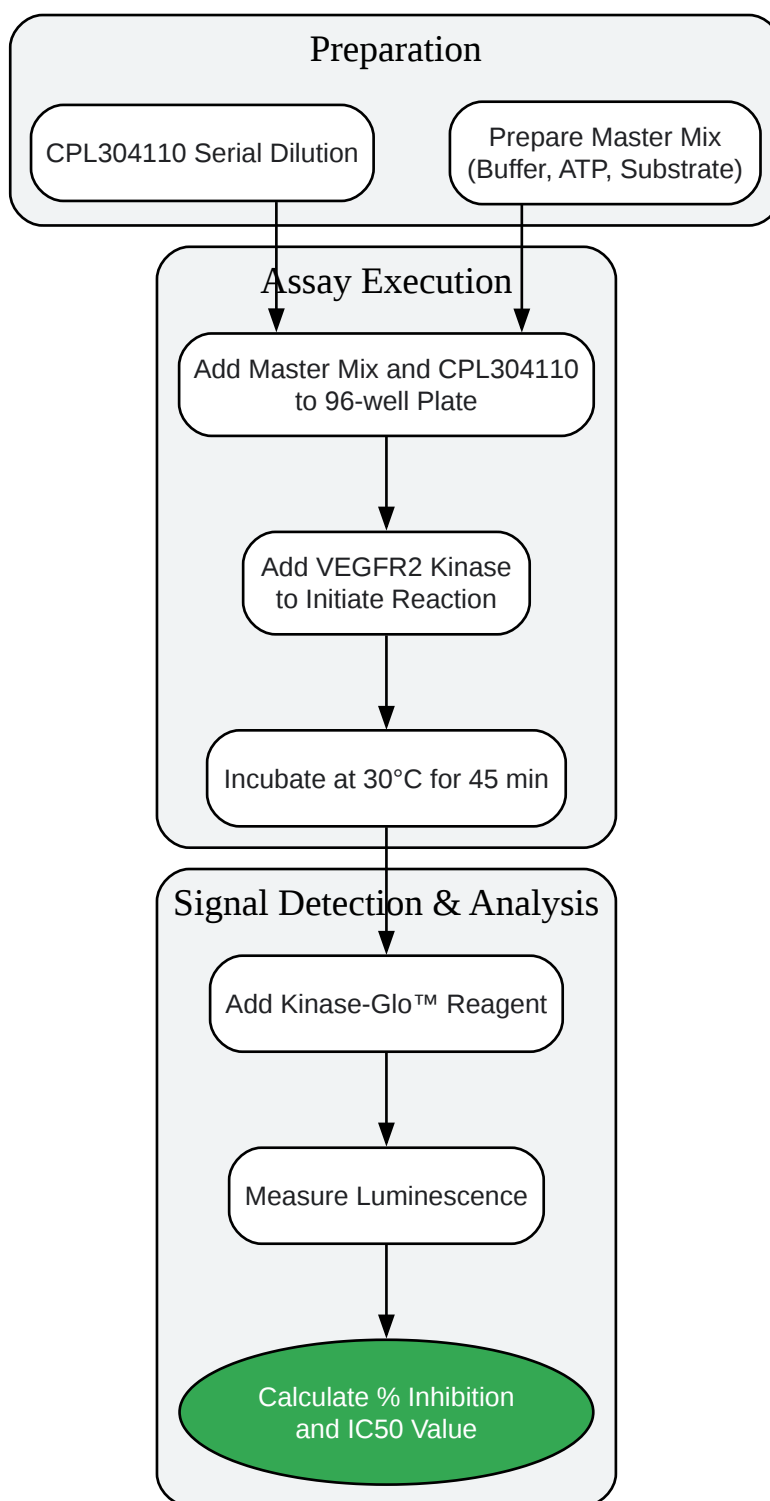
Kinase Target
CSF1R
FLT3 (D835V)
KIT (A829P)
KIT (V559D)
RET
RET (M918T)
RIPK1
TRKA
TYK2

Results from a broad in vitro screen against a panel of 468 kinases.[\[1\]](#)[\[5\]](#)

Signaling Pathways

The following diagram illustrates the VEGFR2 signaling pathway, which can be affected by off-target inhibition by **CPL304110**.





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